Enadoline

Descripción

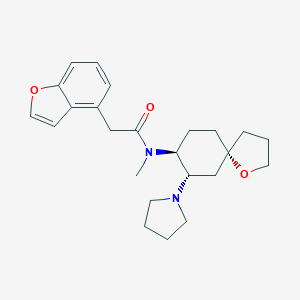

Structure

2D Structure

Propiedades

IUPAC Name |

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBYBVLCYODBJQ-HFMPRLQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047258 | |

| Record name | Enadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124378-77-4 | |

| Record name | Enadoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124378-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enadoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124378774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enadoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJL283326C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENADOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Pharmacology of Enadoline

Elucidation of Enadoline's Primary Receptor Interactions

This compound's pharmacological activity is primarily mediated through its interaction with opioid receptors, particularly the kappa-opioid receptor. Its binding characteristics and selectivity profile have been extensively studied to understand its mechanism of action.

Quantitative Receptor Binding Kinetics and Affinities for this compound

This compound demonstrates high binding affinity for the κ-opioid receptor. In radioligand binding studies using guinea-pig forebrain homogenates, this compound (CI-977) exhibited a high affinity for [3H]-U69593-labelled kappa-sites, with a Ki value of 0.11 nM. probechem.comnih.gov Its affinity for other opioid receptor subtypes is significantly lower, indicating its selectivity. nih.govpsu.edudrugbank.com

The functional potency of this compound has also been assessed in isolated tissue preparations. It produces a potent inhibition of electrically-evoked contractions in the guinea-pig ileum and rabbit vas deferens, with IC50 values of 0.087 nM and 3.3 nM, respectively. probechem.comnih.gov The kappa nature of these effects is supported by their reversal with specific opioid antagonists such as naloxone (B1662785) (pKB = 7.6) and norbinaltorphimine (B1679850) (nor-BNI) (pKB = 10.5). nih.gov

Table 1: this compound Binding Affinities (Ki Values)

| Receptor Subtype | Ki (nM) | Organism/Source | Reference |

| Kappa Opioid Receptor (KOR) | 0.11 | Guinea-pig forebrain | probechem.comnih.gov |

| Kappa Opioid Receptor (KOR) | 0.27 | Human | drugbank.com |

| Mu Opioid Receptor (MOR) | 99 | Guinea-pig forebrain | nih.gov |

| Delta Opioid Receptor (DOR) | 1040 (1.04 µM) | Guinea-pig forebrain | nih.gov |

| Sigma-sites | 1900 (1.9 µM) | Guinea-pig forebrain | nih.gov |

| PCP sites | >10000 (>10 µM) | Guinea-pig forebrain | nih.gov |

Table 2: this compound Functional Potency (IC50 Values)

| Assay | IC50 (nM) | Tissue/Species | Reference |

| Electrically-evoked contractions | 0.087 | Guinea-pig ileum | probechem.comnih.gov |

| Electrically-evoked contractions | 3.3 | Rabbit vas deferens | probechem.comnih.gov |

Receptor Selectivity Profiling of this compound Across Receptor Subtypes and Isoforms

This compound is characterized by its high selectivity for the κ-opioid receptor. nih.govnih.govpsu.edu Early studies reported a μ/kappa selectivity ratio of 905, highlighting its preferential binding to KOR over the mu-opioid receptor. psu.edu Its affinity for delta-opioid receptors is also considerably lower than for KOR. nih.gov This selective profile distinguishes this compound from less selective opioid ligands, influencing its downstream pharmacological effects. psu.edu

Downstream Signaling Pathways and Intracellular Mechanisms Mediated by this compound

Opioid receptors, including the KOR, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins, specifically the Gi/o family. drugbank.come-safe-anaesthesia.orgoup.comoup.comukzn.ac.zanih.govnih.gov Activation of these receptors by ligands like this compound initiates a cascade of intracellular transduction pathways. drugbank.come-safe-anaesthesia.orgoup.comoup.comukzn.ac.zanih.gov

G-Protein Coupling and Effector Modulation by this compound

Upon ligand binding, the KOR undergoes a conformational change that triggers signaling via guanine (B1146940) nucleotide-binding proteins (G proteins). drugbank.com this compound, as a KOR agonist, activates G-protein signaling pathways. mdpi.comoup.comnih.govnih.govunibo.itguidetopharmacology.orgarizona.edunih.govbiorxiv.orgchemrxiv.org The activated Gα subunit of the Gi/o protein interacts with and modulates the activity of downstream effectors. drugbank.comoup.comoup.comukzn.ac.za

Key effector modulations resulting from KOR activation by this compound include the inhibition of neurotransmitter release. drugbank.comnih.govdrugbank.com This is achieved by reducing calcium ion currents through voltage-sensitive calcium channels (VSCCs) and increasing potassium ion conductance, leading to cellular hyperpolarization. drugbank.comoup.comoup.comukzn.ac.zanih.govdrugbank.com Notably, this compound has been shown to act presynaptically to inhibit the release of glutamate (B1630785), a primary excitatory signal in the central nervous system. psu.eduoup.comnih.gov

Beta-Arrestin Recruitment and Biased Agonism Associated with this compound

Beyond G-protein coupling, GPCRs can also initiate signaling through β-arrestins, leading to phenomena known as functional selectivity or biased agonism. nih.govchemrxiv.orgfrontiersin.orgmdpi.com Activated GPCRs often recruit G protein-receptor kinases (GRKs), which phosphorylate the GPCR, subsequently leading to β-arrestin recruitment. nih.govchemrxiv.orgmdpi.com

This compound, along with other first-generation KOR agonists like spiradoline and U-50488, has been classified as a full unbiased KOR agonist. mdpi.comunibo.it This classification indicates that this compound activates both G-protein and β-arrestin signaling pathways with comparable efficacy. mdpi.com The concept of biased agonism is a subject of ongoing research, with efforts focused on identifying ligands that selectively activate G-protein-mediated signaling (often associated with therapeutic effects like antinociception) over β-arrestin-dependent pathways (which may contribute to adverse effects). mdpi.comunibo.itbiorxiv.orgchemrxiv.orgfrontiersin.orgmdpi.commdpi.com

Regulation of Adenylyl Cyclase Activity and Other Intracellular Enzymes by this compound

A hallmark of opioid receptor activation, including that by this compound at the KOR, is the inhibition of adenylyl cyclase activity. drugbank.come-safe-anaesthesia.orgoup.comoup.comukzn.ac.zanih.govguidetopharmacology.orgdrugbank.com This inhibition leads to a reduction in the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP). e-safe-anaesthesia.orgoup.comoup.comukzn.ac.zanih.gov The decrease in cAMP production is a key mechanism by which opioid receptors inhibit neuronal function. nih.gov

In addition to adenylyl cyclase inhibition, this compound's activation of KORs modulates other intracellular processes. These include the stimulation of potassium efflux, which hyperpolarizes the neuronal membrane, and the inhibition of voltage-sensitive calcium channels, which reduces calcium ion currents. drugbank.comoup.comoup.comukzn.ac.zanih.govdrugbank.com These combined effects contribute to reduced neuronal excitability and a decrease in neurotransmitter release. oup.comnih.gov

Functional Pharmacology and Agonist/Antagonist Profiles of this compound

This compound is characterized as a high-efficacy, selective KOR agonist nih.govctdbase.org. Its functional profile has been compared with other well-known KOR agonists such as U69593 and U50,488 mims.com. The pharmacological effects of this compound can be effectively antagonized by selective kappa antagonists like norbinaltorphimine (nor-BNI). Naltrexone (B1662487) (NTX), a broader opioid antagonist, also demonstrates antagonist activity against this compound's effects. Notably, this compound (CI-977) has shown an analgesic potency comparable to that of morphine in certain contexts mims.com.

In Vitro Efficacy and Intrinsic Activity of this compound in Cell-Based Assays

In cell-based assays, this compound exhibits full agonist activity at the kappa opioid receptor. Its intrinsic activity and efficacy are frequently assessed using functional assays such as the [³⁵S]GTPγS binding assay, which measures G-protein activation ctdbase.org. In these assays, this compound demonstrates a concentration-dependent response, with its maximal response at a concentration of 1 µM often used as a reference for normalization. Beyond G-protein coupling, this compound has also been shown to induce receptor internalization in N2a-FLAG-mKOP receptor cells, indicating its capacity to trigger receptor trafficking processes. Such in vitro pharmacological profiling is instrumental in understanding a compound's activity and can provide insights into its potential in vivo outcomes.

Receptor Desensitization, Internalization, and Receptor Reserve Dynamics Induced by this compound

Agonist binding to GPCRs, including KOR, can lead to receptor desensitization and internalization, processes mediated in part by G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment. This compound has been observed to induce receptor internalization in cellular models, contributing to the acute regulation of KOR function. Prolonged exposure to agonists can lead to receptor desensitization, where the receptor becomes less responsive, and potentially downregulation, a reduction in the absolute number of receptors nih.gov. The concept of receptor reserve, or "spare receptors," is also relevant in understanding the observed intrinsic efficacy of ligands in in vitro assays. In some cases, differences in signaling profiles, which might appear to be due to biased agonism, can also be explained by variations in drug efficacy, stimulus amplification, and receptor reserve mims.com. Partial agonists, for instance, may achieve therapeutic effects at doses lower than those required to induce adverse effects, a phenomenon potentially linked to their efficacy in relation to receptor reserve mims.com.

Cross-Talk with Other Neurotransmitter Systems and Polypharmacological Aspects of this compound in Cellular Models

While this compound's primary action is on the KOR, its pharmacological effects in cellular models can be influenced by cross-talk with other neurotransmitter systems and polypharmacological interactions. The serotonergic (5-HT) system, for example, is known to interact with opioid antinociception, with different serotonin (B10506) receptor types modulating opioid analgesia guidetopharmacology.org. Opioid receptors themselves can form heterodimers with each other or with other 7TM receptors, which can lead to unique pharmacological profiles, although the precise evidence for such heterodimers in native cells and their signaling consequences are still subjects of ongoing research. The endocannabinoid system (ECBS) is another significant neuromodulatory system involved in pain signaling, and its interactions with opioid systems are a recognized area of study. Although direct cellular evidence detailing this compound's specific polypharmacological interactions with these systems is complex and multifaceted, the broader understanding of KOR's role in neuronal networks suggests potential indirect modulations or synergistic effects in cellular contexts.

Pre Clinical Pharmacodynamics of Enadoline in in Vitro and Ex Vivo Systems

Enadoline's Effects on Isolated Tissue Preparations

Isolated tissue preparations provide an invaluable tool for examining the direct pharmacological effects of a compound on specific organ systems, independent of systemic physiological influences.

While direct studies specifically investigating the effects of this compound on smooth muscle contractility in organ bath preparations are not extensively detailed in the available literature, the functional role of kappa-opioid receptor agonists in modulating such tissues is well-established. Organ bath studies on other selective KOR agonists, such as U50488H, have demonstrated a clear inhibitory effect on the contractility of isolated smooth muscle strips.

For instance, research on isolated colon strips from rats has shown that KOR agonists can cause a significant, concentration-dependent suppression of electrically-stimulated contractions nih.gov. This effect is attributed to the activation of kappa-opioid receptors, which are known to inhibit the release of excitatory neurotransmitters within the enteric nervous system, thereby leading to muscle relaxation nih.gov. It is hypothesized that this compound, as a potent KOR agonist, would exert similar inhibitory effects on gastrointestinal smooth muscle contractility. These peripheral opioid responses are significant as they relate to both therapeutic actions and potential side effects nih.gov.

This compound has been shown to be a significant modulator of neurotransmitter release in various ex vivo preparations, particularly for the excitatory amino acid glutamate (B1630785).

In studies using synaptosomes isolated from the striatum of rats and marmosets, this compound was found to decrease glutamate release stimulated by 4-aminopyridine. nih.gov. This inhibitory effect was concentration-dependent and reversible by the selective KOR antagonist, nor-binaltorphimine, confirming that the action was mediated through kappa-opioid receptors nih.gov. The potency of this compound was found to differ between the two species, with a higher potency observed in the primate tissue nih.gov.

Further evidence of this compound's role in regulating neurotransmitter release comes from microdialysis studies in the cerebral cortex of cats undergoing focal cerebral ischemia. Pretreatment with this compound significantly attenuated the ischemia-induced increase in the extracellular levels of glutamate, as well as aspartate and gamma-aminobutyric acid (GABA) nih.gov. These findings suggest that this compound's neuroprotective effects may be, at least in part, due to its ability to inhibit the excessive release of excitatory and other neurotransmitters in pathological conditions nih.gov.

Inhibition of Glutamate Release by this compound in Striatal Synaptosomes

| Species | Preparation | Stimulant | Effect | IC50 Value | Reference |

|---|---|---|---|---|---|

| Rat | Striatal Synaptosomes | 4-Aminopyridine (2 mM) | Decreased Glutamate Release | ~8.7 µM | nih.gov |

| Marmoset | Striatal Synaptosomes | 4-Aminopyridine (2 mM) | Decreased Glutamate Release | ~2.9 µM | nih.gov |

Cellular Electrophysiological Responses to this compound

Electrophysiological studies provide insight into how this compound affects the electrical properties of individual neurons and synaptic circuits, which underlies its broader physiological effects.

Specific patch-clamp analyses detailing the effects of this compound on the intrinsic excitability of single neurons are not prominently available in the reviewed scientific literature. However, the effects of kappa-opioid receptor activation are generally characterized by neuronal inhibition frontiersin.org. Electrophysiological studies on other KOR agonists have shown that their activation can directly inhibit dopaminergic neurons in the ventral tegmental area (VTA), contributing to their physiological effects plos.org. This inhibition is often achieved through the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuronal membrane and a decrease in firing rate frontiersin.org. It is therefore expected that this compound would decrease neuronal excitability in KOR-expressing neurons, though direct patch-clamp evidence is needed for confirmation.

The effect of this compound on synaptic transmission has been characterized using field potential recordings in an in vitro neonatal rat spinal cord preparation. This ex vivo model allows for the study of synaptic pathways involved in sensory processing.

In these studies, this compound was shown to selectively depress synaptic activity associated with high-intensity stimulation of dorsal roots, which corresponds to the activation of C- and Aδ-fibers involved in nociception nih.gov. This compound depressed the high intensity-evoked excitatory postsynaptic potential (EPSP) with high potency, demonstrating its ability to modulate synaptic strength in specific pathways nih.gov. This contrasts with the effects of morphine, which non-selectively depresses synaptic responses mediated by both high- and low-threshold fibers nih.gov. The depressant effect of this compound was reversed by the opioid antagonist naloxone (B1662785), confirming its action at opioid receptors nih.gov. This selective depression of synaptic transmission in nociceptive pathways represents a form of synaptic plasticity modulated by this compound.

Electrophysiological Effects of this compound in Neonatal Rat Spinal Cord

| Parameter | Effect | Value | Antagonist | Antagonist Kd Value | Reference |

|---|---|---|---|---|---|

| High Intensity-Evoked EPSP | Selective Depression | EC50 of 7.6 nM | Naloxone | 14 ± 3 nM | nih.gov |

Gene Expression and Proteomic Alterations Induced by this compound in Cellular Models

The investigation into how this compound may alter gene expression and the proteome in cellular models is a developing area of research. Based on the available scientific literature, there are no specific studies that have reported on the global gene expression or proteomic changes induced by this compound treatment in in vitro cellular models. Such studies would be valuable for identifying the downstream signaling pathways and molecular networks that are modulated by sustained kappa-opioid receptor activation and could reveal novel mechanisms of action and potential biomarkers.

Transcriptomic Signatures in Response to this compound Treatment

Detailed transcriptomic studies, such as those using whole embryo RNA sequencing, have been employed to understand the effects of various opioids on gene expression. nih.govnih.govresearchgate.net These studies reveal that opioid exposure can lead to lasting, dose- and drug-specific changes in the transcriptome, affecting pathways related to extracellular matrix organization, cell adhesion, and the development of the nervous system. nih.govnih.govresearchgate.net Chronic exposure to different drugs of abuse has been shown to modulate the gene expression of opioid receptors themselves through epigenetic mechanisms. mdpi.com

However, specific research detailing the global transcriptomic or epitranscriptomic signatures in response to this compound treatment is not extensively available in the current body of scientific literature. While one study compared the antinociceptive actions of this compound in neonatal and adult rats to the ontogeny of kappa-opioid receptor mRNA, it did not analyze broader changes in gene expression induced by the compound. nih.gov This represents a notable gap in the comprehensive understanding of this compound's mechanism of action at the level of gene regulation. Future research utilizing techniques like RNA-sequencing would be necessary to elucidate the specific genes and signaling pathways that are transcriptionally altered by this compound treatment.

Proteomic and Phosphoproteomic Changes Associated with this compound Action

Proteomic and phosphoproteomic analyses are powerful tools for mapping the complex signaling networks affected by drug action. Activation of opioid receptors, including the KOR, is known to initiate intracellular signaling cascades that result in widespread changes to the cellular phosphoproteome. nih.govfrontiersin.orgnih.gov For instance, studies on other KOR agonists have revealed significant alterations in signaling pathways, notably the mTOR pathway, which has been linked to specific behavioral effects of KOR activation. nih.govunc.edunih.gov These mass spectrometry-based approaches provide an unbiased view of the signaling pathways perturbed by KOR agonists in various tissues. nih.gov

Despite the detailed proteomic information available for other opioids, specific studies comprehensively profiling the proteomic and phosphoproteomic landscape following direct treatment with this compound are not readily found in published research. The table below summarizes findings for other KOR agonists, which may provide a framework for potential pathways affected by this compound, though direct extrapolation is not possible.

| KOR Agonist | Key Pathway(s) Affected | Brain Region(s) Studied | Primary Finding |

|---|---|---|---|

| U50,488H | mTOR Pathway | Cortex, Hippocampus, Striatum, Spinal Cord | Differentially perturbed phosphoproteomes compared to other KOR agonists, with notable activation of mTOR signaling. nih.gov |

| Nalfurafine | Various Cellular Components & Signaling Pathways | Cortex, Hippocampus, Striatum, Spinal Cord | Induced distinct phosphoproteomic changes compared to U50,488H, with less impact on the mTOR pathway. nih.gov |

Cellular and Subcellular Distribution of this compound

The therapeutic effect of a compound is contingent upon its ability to reach its target receptor. The cellular and subcellular distribution of a drug is therefore a critical component of its pharmacodynamic profile. The target for this compound, the kappa-opioid receptor, is widely distributed throughout the central and peripheral nervous systems. researchgate.netwikipedia.org The localization of the receptor itself can be modulated by agonist binding, which can lead to receptor internalization and trafficking within different cellular compartments. nih.gov

However, specific data from studies designed to track the cellular and subcellular distribution of the this compound molecule itself are scarce. Research in this area would typically involve methods such as radiolabeling or fluorescent tagging of the compound to visualize its accumulation in different cell types and organelles. Understanding the kinetics of this compound's cellular uptake and its propensity to accumulate in specific subcellular locations (e.g., endosomes, lysosomes, or the plasma membrane) would provide valuable insights into its mechanism of action and duration of effect at the cellular level. dovepress.com Without such studies, knowledge of this compound's physical distribution within in vitro and ex vivo systems remains incomplete.

In Vivo Pre Clinical Pharmacological Characterization of Enadoline in Animal Models

Effects of Enadoline on Central Nervous System Function in Rodent Models

This compound's influence on CNS function has been investigated across a spectrum of rodent behavioral and neurochemical assays, revealing its impact on motor control, affective states, cognitive processes, nociception, and neurotransmitter dynamics.

This compound (CI-977) demonstrates a notable modulatory effect on locomotor activity, particularly in models of motor dysfunction. In reserpine-treated rats, a model of Parkinson's disease characterized by profound akinesia, systemic administration of this compound dose-dependently increased locomotion nih.govnih.gov. For instance, a dose of 0.2 mg/kg this compound achieved a maximal locomotor-stimulating effect, increasing mobile counts from a baseline of 9 ± 2 in reserpine-treated animals to 208 ± 63 mobile counts per hour nih.gov.

Table 1: Effect of this compound on Locomotor Activity in Reserpine-Treated Rats

| Treatment Group | Mobile Counts (per hour) ± SEM |

| Normal Animals | 1251 ± 228 |

| Reserpine-Treated | 9 ± 2 |

| This compound (0.2 mg/kg) | 208 ± 63 |

This pro-locomotor effect in monoamine-depleted rats was mediated by kappa-opioid receptor activation and was completely abolished by prior administration of the selective KOR antagonist nor-binaltorphimine (nor-BNI) nih.gov. Furthermore, this compound exhibited synergistic anti-akinetic properties when co-administered with L-dopa in this Parkinson's disease model, suggesting its potential as an adjunct therapy nih.gov. A synergistic increase in locomotion was also observed when sub-threshold doses of this compound (0.1 mg/kg) were combined with clonidine (B47849) (0.01–0.1 mg/kg) in reserpine-treated rats nih.govnih.gov.

In contrast to its effects in Parkinsonian models, this compound did not increase locomotor activity in non-parkinsonian rats nih.gov. Interestingly, the impact of this compound on locomotor activity appears to be age-dependent; it increases locomotor activity in preweanling rats while depressing it in adult non-parkinsonian animals nih.govnih.gov. Despite inducing mild sedation immediately following intravenous administration in rats, this compound did not produce behavioral signs of ataxia or head-weaving psu.edu.

Kappa-opioid receptor activation, generally, is implicated in the modulation of affective states and stress responses. While KOR agonists, including this compound, have been associated with dysphoric effects and psychotomimesis in humans, and can elicit place aversion and depressive-like affective behaviors in rodents frontiersin.org. High doses of KOR agonists have been reported to induce emotional lability and abnormal thinking psu.edu. However, in studies evaluating this compound's effects on cortical brain function, it produced only mild sedation and no visual evidence of opioid-like EEG slow-wave bursts or seizures, nor were there signs of head-weaving or ataxia psu.edu. This suggests that while KOR activation can influence affective behaviors, this compound's direct effects on these parameters in rodent models, particularly at neuroprotective doses, may be less pronounced in terms of overt psychotomimetic activity psu.edu. KOR activation has been linked to stress-induced depression- and anxiety-like behaviors in preclinical studies, and conversely, KOR antagonists have been shown to reduce stress behaviors in animal models nih.gov.

The kappa-opioid system is known to influence cognitive function, with KOR activation being implicated in stress-induced learning and memory impairments mdpi.com. Studies with other KOR agonists, such as U-50,488, have demonstrated impairments in memory tasks like the novel object recognition and passive avoidance tests in mice mdpi.com. Endogenous KOR agonists like dynorphin (B1627789) have also been shown to cause spatial memory impairment in rats mdpi.comresearchgate.net.

Conversely, this compound has been extensively studied for its neuroprotective properties, particularly in models of CNS injury, which can indirectly impact cognitive function. This compound demonstrated dose-dependent neuroprotection in rat models of focal cerebral ischemia, reducing infarct volume and brain swelling psu.edunih.govtranspopmed.org. This neuroprotective effect is partly attributed to this compound's ability to act presynaptically to inhibit the release of glutamate (B1630785), an excitatory neurotransmitter implicated in excitotoxic neuronal injury nih.govpsu.edu. By attenuating excitotoxic signals, this compound may help preserve neuronal integrity and, consequently, cognitive function following ischemic events psu.edutranspopmed.org. In models of global ischemia, KOR agonists like this compound have been shown to attenuate ischemia-induced hippocampal damage and cognitive impairment in rats transpopmed.org.

This compound is recognized as a potent antinociceptive agent, exerting its effects through selective activation of kappa-opioid receptors nih.govune.edu. Its antinociceptive efficacy has been demonstrated across various pain models in rodents.

In the formalin test, a model of tonic nociception, this compound was found to be a potent antinociceptive agent nih.gov. Interestingly, 3-day-old neonatal rats exhibited greater sensitivity to this compound's antinociceptive effects in this test, being approximately eight times more sensitive than adult rats nih.gov. However, this compound was less potent and effective in the tail-flick test, a measure of acute thermal nociception, for both neonates and adults nih.gov.

This compound has also shown significant efficacy in models of pathological pain. It effectively reversed hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain from normally non-painful stimuli) in a rat model of surgically induced postoperative pain une.edunih.gov. A single intravenous dose of this compound administered 15 minutes prior to surgery dose-dependently reduced thermal hyperalgesia, static allodynia (assessed with von Frey hairs), and dynamic allodynia (assessed with light stroking) nih.gov. This suggests a potential therapeutic role for this compound as a pre-emptive antihyperalgesic and antiallodynic agent nih.gov.

Table 2: Antinociceptive Effects of this compound in a Rat Model of Surgical Pain

| Pain Modality | Effect of this compound (Pre-emptive i.v. dose) |

| Thermal Hyperalgesia | Dose-dependent reduction |

| Static Allodynia | Dose-dependent reduction |

| Dynamic Allodynia | Dose-dependent reduction |

Compared to other opioid analgesics, this compound was found to be as efficacious as fentanyl but less potent in the cold-water tail-flick (CWTF) assay une.edu. The antinociceptive actions of this compound are specifically mediated by kappa-opioid receptor activation, as they are completely abolished by selective KOR antagonists like nor-BNI nih.govnih.gov. Kappa-opioid receptor agonists generally produce analgesia with fewer incidences of euphoria and reinforcement compared to mu-opioid receptor agonists frontiersin.org.

A key neurochemical effect of this compound is its ability to inhibit neurotransmitter release. In both in vitro and in vivo studies, this compound has been shown to act presynaptically to reduce the potassium-evoked release of glutamate from slices of substantia nigra in a concentration-dependent manner nih.govpsu.edu. This inhibition of glutamate release is considered a primary mechanism by which this compound exerts its neuroprotective effects, as glutamate is a major excitotoxic signal in the mammalian CNS psu.edu.

The kappa-opioid system, generally, is also known to modulate serotonin (B10506) (5-HT) transmission, particularly in stress-related behaviors frontiersin.org. KOR activation in the dorsal raphe nucleus (DRN) can inhibit excitatory inputs onto serotoninergic neurons and increase postsynaptic G protein-gated inwardly rectifying potassium (GIRK) currents frontiersin.org. KORs also mediate the translocation of the serotonin transporter (SERT) via a p38 MAPK-dependent mechanism frontiersin.org. While these are general effects of KOR activation, this compound, as a KOR agonist, would be expected to participate in such modulations.

This compound's Influence on Peripheral Physiological Systems in Animal Models

While this compound's primary focus in preclinical research has been on CNS effects, some studies have touched upon its influence on peripheral physiological systems. Notably, in studies investigating its neuroprotective effects in rat models of focal cerebral ischemia, this compound, at doses ranging from 0.1 to 1.0 mg/kg, had no significant effect on critical physiological parameters such as blood pressure, blood gases, glucose levels, or pH nih.gov. This suggests a relatively benign profile concerning these acute systemic measures at neuroprotective doses.

Kappa-opioid receptor agonists, as a class, are well-recognized for their diuretic effects, primarily by suppressing vasopressin release transpopmed.orgchemrxiv.org. While specific data for this compound's diuretic effect in animal models were not detailed in the provided search results, this is a known characteristic of KOR agonists. KOR agonists also exhibit cardiovascular effects transpopmed.org and have demonstrated anti-inflammatory properties in various experimental models transpopmed.orgnih.gov.

Gastrointestinal Motility Modulation by this compound in Vivo

Opioid receptors are widely distributed throughout the gastrointestinal (GI) tract and play a significant role in modulating various physiological functions, including motility and secretion. Activation of mu-opioid receptors, for instance, is well-known to delay gastrointestinal transit time and stimulate non-propulsive GI motility. While other kappa-opioid receptor agonists, such as PR-38, have been shown to inhibit colonic motility and increase gastrointestinal transit time in mouse models, direct, detailed research findings specifically on this compound's modulation of gastrointestinal motility in vivo in animal models were not explicitly detailed in the provided literature.

Cardiovascular System Responses to this compound Administration in Animal Models

Studies in conscious squirrel monkeys have investigated the cardiovascular responses to this compound administration. Both this compound and ethylketocyclazocine (EKC), another kappa-opioid receptor agonist, were found to increase heart rate with minimal effect on blood pressure. This observed effect was determined to be specific to kappa receptors, as the mu-opioid agonist morphine did not elicit similar cardiovascular changes. The increase in heart rate following kappa agonist treatment, including this compound, may involve both central and peripheral receptor actions. This compound appeared to be more efficacious than EKC in increasing heart rate in these studies.

The following table summarizes the observed cardiovascular responses:

| Compound | Animal Model | Effect on Heart Rate | Effect on Blood Pressure | Receptor Specificity |

| This compound | Conscious Squirrel Monkey | Increased | Little effect | Kappa Opioid Receptor |

| Ethylketocyclazocine (EKC) | Conscious Squirrel Monkey | Increased | Little effect | Kappa Opioid Receptor |

| Morphine | Conscious Squirrel Monkey | No significant alteration | No significant alteration | Mu Opioid Receptor |

Endocrine and Metabolic Effects of this compound in Pre-clinical Studies

Opioids, in general, are known to influence the endocrine system. Animal studies have indicated that opioids can inhibit the gonadal axis in the hypothalamus and stimulate prolactin secretion through their interaction with mu-, kappa-, and delta-receptors. While these general effects of opioid receptor activation on endocrine and metabolic functions are recognized, specific detailed findings pertaining directly to this compound's endocrine or metabolic effects in preclinical studies were not provided in the reviewed literature.

Receptor Occupancy Studies and Target Engagement of this compound in Live Animals

Receptor occupancy studies are critical for understanding how a drug interacts with its target in vivo and for assessing its target engagement. This compound is recognized as a highly selective κ-opioid agonist. wikipedia.orgmitoproteome.orgmitoproteome.org

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging of this compound or Radiolabeled Ligands in Animal Brains

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are advanced imaging techniques that allow for the non-invasive monitoring of drug-receptor interactions and the assessment of receptor occupancy in live animals. These methods are valuable tools in preclinical drug development to guide clinical dose optimization and understand target engagement for various compounds, including kappa-opioid receptor agonists. While the utility of PET and SPECT for receptor imaging of kappa-opioid agonists, including this compound, has been acknowledged, specific detailed results from PET or SPECT imaging studies directly utilizing this compound or its radiolabeled ligands in animal brains were not explicitly presented in the provided information.

Ex Vivo Receptor Binding Assays Following In Vivo this compound Administration in Animal Tissues

Ex vivo receptor binding assays provide crucial insights into the binding characteristics of a compound to its target receptors in tissues after in vivo administration. This compound demonstrates high affinity for kappa-opioid receptors, with binding affinities reported in the subnanomolar range. Studies employing the irreversible mu antagonist clocinnamox (B10781148) (C-CAM) have confirmed that this compound acts selectively on kappa receptors.

Further analysis using naltrexone (B1662487) (NTX) apparent pA2 values in rhesus monkeys indicated that this compound likely produces its antinociceptive effects via non-kappa-1 opioid receptors. This is in contrast to kappa-1 selective agonists like U-69,593 and U-50,488, for which naltrexone exhibited higher affinity. The significantly lower NTX pA2 values for this compound (6.69–7.05) compared to U-69,593 (7.64–7.79) and U-50,488 (7.55–7.67) suggest that this compound interacts with distinct kappa receptor subpopulations.

Pre-clinical Biomarkers and Pharmacodynamic Endpoints of this compound Action in Animal Models

The identification of preclinical biomarkers and pharmacodynamic endpoints is essential for correlating pharmacokinetic/pharmacodynamic relationships and for guiding drug development. Preclinical in vivo models can provide strategies for developing clinical biomarkers.

Kappa-opioid receptor activation, generally, can lead to a range of behavioral and neurobiological effects in preclinical models, including decreases in locomotor activity, sedation, dysphoria, aversion, and modulation of the effects of drugs of abuse. These effects can serve as pharmacodynamic endpoints for assessing KOR agonist action.

Specifically for this compound, preclinical studies in rats have shown that it produces an immediate, mild sedation and increases the latency to slow-wave sleep (SWS). These behavioral changes represent direct pharmacodynamic effects of this compound. Furthermore, this compound's antinociceptive activity has been shown to be blocked by JDTic, a potent and selective kappa-opioid receptor antagonist, confirming a specific pharmacodynamic interaction. Notably, in recent studies, this compound did not alter respiratory rates, indicating a favorable pharmacodynamic profile in this regard.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Enadoline and Its Analogs

Chemical Synthesis Pathways and Derivatization Strategies for Enadoline

The chemical synthesis of this compound and its analogs typically involves the coupling of a substituted arylacetyl component with a stereochemically defined 1,2-diaminocyclohexane derivative. A key precursor is the trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]amine. The synthesis of related arylacetamide derivatives often starts from a regio- and stereoselectively substituted cyclohexyl ring. For instance, the prototype kappa-selective agonist, PD117302, has been a foundational structure for derivatization, with modifications at the C-4 and C-5 positions of the cyclohexyl ring using groups like methyl ether and spiro tetrahydrofuran. nih.gov

Derivatization strategies for this compound and its analogs have focused on modifying both the arylacetamide and the substituted cyclohexyl moieties to enhance potency, selectivity, and pharmacokinetic properties. Modifications to the aryl group, such as the introduction of a benzofuran (B130515) ring in this compound, have been shown to significantly increase kappa-receptor affinity and selectivity over mu- and delta-opioid receptors. acs.org Further derivatization of the aryl moiety with trifluoromethyl groups has been explored to produce peripherally restricted analogs. nih.gov

Rational Design Principles for this compound Analogs and Research Prodrugs

The rational design of this compound analogs is guided by the goal of optimizing therapeutic effects while minimizing adverse effects, such as dysphoria and sedation, which are often associated with centrally acting KOR agonists. mdpi.commdpi.com Key strategies in the design of novel analogs include:

Peripheral Restriction: To avoid central nervous system (CNS) side effects, analogs have been designed to have limited ability to cross the blood-brain barrier. This can be achieved by increasing polarity or molecular size.

Biased Agonism: Efforts have been made to develop "biased" agonists that preferentially activate G-protein signaling pathways over β-arrestin-2 recruitment. nih.govnih.gov The G-protein pathway is believed to mediate the desired analgesic effects, while the β-arrestin pathway is associated with adverse effects. nih.govnih.govfrontiersin.orgchemrxiv.org

Partial Agonism: The development of partial agonists is another strategy to potentially separate the analgesic effects from the dose-limiting side effects. mdpi.comnih.gov

While specific research prodrugs of this compound are not extensively detailed in the available literature, general prodrug strategies for KOR agonists aim to improve oral bioavailability and pharmacokinetic profiles. These can include ester or amide linkages that are cleaved in vivo to release the active drug.

Stereochemical Considerations and Enantiomeric Effects on this compound's Activity and Selectivity

The stereochemistry of the substituted cyclohexyl ring is a critical determinant of the pharmacological activity of this compound and its analogs. The trans configuration of the substituents on the cyclohexane (B81311) ring is generally preferred for high kappa-opioid receptor affinity. Specifically, for this compound, the active enantiomer is (-)-(5R,7S,8S)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzo[b]furan-4-acetamide. nih.gov

SAR studies have consistently demonstrated a strong enantioselective binding for arylacetamide kappa-agonists. acs.org For the closely related compound U-50,488, the enantiomeric preference has been well-established, with one enantiomer being significantly more active than the other. This highlights the importance of a precise three-dimensional arrangement of the pharmacophoric elements for effective interaction with the chiral binding pocket of the kappa-opioid receptor.

| Compound | Stereochemistry | Kappa Opioid Receptor Affinity (Ki, nM) |

| This compound (Active Enantiomer) | (-)-(5R,7S,8S) | 0.83 |

| PD117302 | trans | High |

This table illustrates the high kappa-opioid receptor affinity of the active enantiomer of this compound and the importance of the trans stereochemistry in a related compound.

Molecular Modeling and Computational Chemistry Approaches for this compound Interactions

Computational methods have been instrumental in elucidating the binding mode of this compound and other arylacetamide agonists at the kappa-opioid receptor, providing a structural basis for their activity and selectivity.

Molecular docking studies have been performed on this compound (CI-977) and other arylacetamide agonists to predict their binding orientation within the KOR. acs.orgnih.govfigshare.com These studies, often utilizing homology models of the receptor based on the crystal structure of bacteriorhodopsin or more recently, the crystal structure of the KOR itself, have identified key interactions. nih.gov A crucial interaction is the formation of a salt bridge between the protonated nitrogen of the pyrrolidine (B122466) ring of the ligand and the carboxylate group of a conserved aspartate residue (Asp138) in transmembrane helix 3 (TM3) of the receptor. acs.orgnih.govnih.gov

Additional interactions that contribute to the binding and selectivity of arylacetamides include:

Hydrogen bonding between the carbonyl oxygen of the acetamide (B32628) group and residues such as Ser187 or Tyr312. nih.govnih.gov

Hydrophobic interactions between the aryl group of the ligand and a hydrophobic pocket within the receptor, which may involve residues like Val239, Phe235, and Trp183. nih.gov

For this compound, the benzofuran moiety is thought to engage in specific interactions that enhance its high affinity and selectivity.

Pharmacophore modeling has been employed to identify the essential three-dimensional arrangement of chemical features required for kappa-opioid agonist activity. nih.govacs.org A typical pharmacophore model for arylacetamide KOR agonists includes:

A protonatable nitrogen center.

A carbonyl oxygen atom.

An aromatic ring system.

These pharmacophoric points are spatially arranged in a specific geometry that is complementary to the binding site of the KOR. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on various series of opioid receptor antagonists, and similar principles can be applied to agonists like this compound. nih.gov 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) can correlate the steric and electrostatic properties of a series of analogs with their biological activities. For kappa-opioid ligands, steric interactions within the binding site have been shown to be a dominant factor in determining binding affinity. nih.gov

| Computational Method | Key Findings for Arylacetamide KOR Agonists |

| Ligand-Receptor Docking | - Salt bridge formation with Asp138 in TM3. acs.orgnih.gov - Hydrogen bonding with Ser187 or Tyr312. nih.govnih.gov - Hydrophobic interactions with a specific pocket. nih.gov |

| Pharmacophore Modeling | - Essential features include a protonatable nitrogen, a carbonyl oxygen, and an aromatic ring. acs.org |

| 3D-QSAR (CoMFA) | - Steric interactions are a primary determinant of binding affinity for kappa-opioid ligands. nih.gov |

This interactive table summarizes the key findings from different computational approaches used to study this compound and its analogs.

Pre-clinical Disposition and Metabolism of this compound Analogs

The preclinical disposition and metabolism of KOR agonists are important factors in their development as therapeutic agents. Studies on arylacetamide analogs have provided some insights into their pharmacokinetic profiles. For instance, the kappa-opioid receptor agonist RU-1205 was found to have a half-life of 8.49 hours after a single intravenous administration and an absolute bioavailability of 57.35% after subcutaneous administration. rrpharmacology.rucyberleninka.ru The primary route of excretion for this compound was extrarenal. rrpharmacology.rucyberleninka.ru

The biotransformation of these compounds is thought to primarily involve Phase 1 metabolic reactions, leading to the formation of oxidized metabolites. rrpharmacology.rucyberleninka.ru The development of peripherally restricted analogs often involves modifications that enhance their susceptibility to metabolism in the periphery, thereby limiting their CNS exposure.

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes (Non-human)

Metabolic stability assays are crucial for predicting the hepatic clearance of a drug candidate. These in vitro tests typically utilize liver microsomes or hepatocytes from various non-human species (such as rats, mice, or dogs) to model phase I and phase II metabolism. The rate at which the parent compound is metabolized over time helps determine its intrinsic clearance and metabolic half-life. This information is vital for understanding how the structure of a compound influences its metabolic fate and for guiding the synthesis of analogs with improved stability.

While the methodologies for these assays are well-established, specific data points for this compound—such as its half-life (t½) or the percentage of the compound remaining after incubation with rat, mouse, or dog liver microsomes or hepatocytes—have not been identified in published studies.

Permeability and Efflux Transporter Interactions of this compound Analogs in Cellular Models

Cellular models, such as the Caco-2 (human colorectal adenocarcinoma) cell line, are the industry standard for predicting intestinal drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). These assays measure the apparent permeability coefficient (Papp) of a compound across a monolayer of cells. An efflux ratio, calculated from bidirectional transport (apical-to-basolateral vs. basolateral-to-apical), indicates the extent of active transport out of the cell. This is a key factor in determining oral bioavailability and central nervous system penetration.

Similar to the metabolic data, specific experimental values for the permeability and efflux ratio of this compound or its direct analogs are not available in the reviewed literature. Such data would be essential for understanding the structural features that govern its absorption and distribution and for designing analogs with more favorable permeability characteristics.

Without access to proprietary preclinical data packages or newly published research specifically detailing these parameters for this compound, a comprehensive article on this specific subject, complete with the requisite data tables, cannot be constructed.

Enadoline As a Mechanistic Probe in Advanced Biological Research

Contributions of Enadoline to Understanding Kappa-Opioid Receptor System Complexity

This compound's role in probing the kappa-opioid receptor system is multifaceted, offering insights into receptor interactions and the intricacies of downstream signaling.

Investigation of Receptor Heterodimerization and Oligomerization with this compound

Opioid receptors, including KOR, are known to form homodimers and heterodimers, which can significantly influence their functional properties and pharmacological diversity. biorxiv.orgresearchgate.net While the precise physiological relevance of GPCR dimers in vivo remains an area of active debate, crystallographic and biochemical studies have begun to reveal distinct potential dimer interfaces. nih.gov These interfaces may support various functional pathways and promote oligomeric assembly of G protein-coupled receptors (GPCRs). nih.gov

This compound, as a selective KOR agonist, can be utilized to investigate these complex interactions. For instance, studies have shown that the kappa-opioid receptor can form heterodimers with the delta-opioid receptor, leading to altered affinities for certain compounds. nih.gov The C-terminal cytoplasmic domains of opioid receptors are implicated in specific homodimerization, and these homodimers can differentially activate downstream G-proteins upon agonist binding, without necessarily affecting receptor internalization. biorxiv.org By observing the effects of this compound on KOR in the presence or absence of other opioid receptor ligands, researchers can deduce how dimerization and oligomerization influence KOR binding, activation, and subsequent cellular responses.

Differential Signaling Pathways Elicited by this compound vs. Other Kappa-Opioid Agonists (e.g., Biased Agonism)

KOR activation typically involves coupling to Gi/o trimeric G proteins, leading to a decrease in cyclic AMP (cAMP) and early extracellular signal-regulated kinase (ERK) phosphorylation, which is considered the classic pathway for analgesic effects. frontiersin.orgfrontiersin.org However, KOR activation also recruits G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor, facilitating the recruitment of β-arrestins. frontiersin.orgchemrxiv.org This β-arrestin-dependent signaling pathway is increasingly recognized for mediating the undesirable side effects associated with KOR agonists, such as dysphoria, sedation, and motor incoordination. mdpi.comfrontiersin.orgfrontiersin.orgchemrxiv.orgmdpi.com

The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another. mdpi.comfrontiersin.orgfrontiersin.orgchemrxiv.org this compound, along with other KOR agonists like U-50,488 and U-69,593, has been instrumental in characterizing these differential signaling profiles. mdpi.comfrontiersin.org While U-50,488 and U-69,593 are often classified as full unbiased KOR agonists, activating both G-protein and β-arrestin signaling with similar efficacy, this compound has been noted for its potent analgesic effects. mdpi.com The pursuit of G protein-biased KOR agonists is a significant research direction, aiming to achieve therapeutic benefits like analgesia while minimizing adverse effects by avoiding β-arrestin-mediated pathways. frontiersin.orgfrontiersin.orgchemrxiv.orgmdpi.com

Table 1: Comparison of KOR Agonist Signaling Profiles

| Agonist | G-protein Signaling | β-Arrestin Recruitment | Associated Effects | Reference |

| This compound | Potent Activation | (Implied) Activation | Analgesia, Sedation, Dysphoria, Hallucinations | mdpi.comnih.govoup.com |

| U-50,488 | Full Efficacy | Full Efficacy | Antinociception, Aversion | mdpi.comrrpharmacology.ru |

| U-69,593 | Full Efficacy | Full Efficacy | Antinociception | mdpi.com |

| Nalfurafine | G-protein biased | Reduced | Antipruritic, fewer side effects | frontiersin.orgrockefeller.edu |

| HS666 | G-protein biased | Low efficacy | Analgesia, reduced aversion/sedation | frontiersin.orgchemrxiv.orgmdpi.com |

Application of this compound in Neurobiological Circuit Mapping

This compound's selective action on KORs makes it a valuable tool for dissecting the roles of specific neuronal populations and understanding neuroadaptations in complex brain circuits.

Using this compound to Define Roles of Specific Neuronal Populations and Projections

The kappa-opioid receptor system, with its endogenous ligand dynorphin (B1627789), is widely distributed throughout the central and peripheral nervous systems. mdpi.commdpi.com KORs are present on presynaptic axons of mesolimbic and nigrostriatal pathways, modulating dopamine (B1211576) release. hapres.com this compound, by activating KORs, can acutely decrease dopamine transmission in these pathways. hapres.com This property allows researchers to investigate the influence of KOR activation on specific neuronal circuits involved in various functions, including reward processing, mood regulation, and pain modulation. mdpi.comnih.govmdpi.com

For example, studies using KOR agonists like this compound or U-50,488 have explored their effects on local field potentials (LFPs) in brain regions such as the prefrontal cortex, amygdala, ventral tegmental area, and nucleus accumbens. rrpharmacology.ru Changes in LFP signals, particularly in theta, gamma, and delta bands, and shifts in coherence between brain regions (e.g., involving the amygdala), can reveal how KOR activation influences network-level oscillatory activity and inter-regional interactions in specific neuronal populations. rrpharmacology.ru This helps in defining the roles of these populations and their projections in mediating KOR-related behaviors. rrpharmacology.ru

This compound's Utility in Studying Neuroadaptations and Chronic Exposure Effects in Animal Models

Chronic exposure to substances, including ethanol (B145695), can lead to neuroadaptations in the dynorphin/KOR system. researchcommons.orgmdpi.com this compound has been employed in animal models to study these long-term effects. For instance, chronic administration of this compound has been shown to potentiate ethanol intake and preference during the alcohol deprivation effect (ADE) in long-term ethanol-experienced rats. researchgate.net This suggests that KOR stimulation can increase ethanol intake, possibly as a compensatory mechanism to counteract the aversive motivational consequences associated with KOR agonists. researchgate.net

Furthermore, this compound's ability to cross the blood-brain barrier makes it suitable for investigating neuroprotective effects in models of cerebral ischemia. mdpi.comoup.comtranspopmed.orgpsu.edu Preclinical research indicates that KOR agonists like this compound may offer neuroprotection through mechanisms such as inhibiting glutamate (B1630785) release, a primary excitotoxic signal in neuronal injury. transpopmed.orgpsu.edu Studies on neuroadaptations also extend to understanding the role of the KOR system in conditions like Parkinson's disease and L-DOPA-induced dyskinesia, where alterations in endogenous opioid peptides and receptors are observed. nih.gov

Table 2: this compound in Animal Models of Neuroadaptation

| Animal Model | This compound Effect | Proposed Mechanism/Implication | Reference |

| Long-term ethanol-experienced rats | Potentiates ethanol intake and preference during ADE | Counteracting aversive effects of KOR agonism | researchgate.net |

| Cerebral Ischemia models (rats) | Neuroprotective effects | Inhibition of glutamate release, attenuating excitotoxicity | oup.comtranspopmed.orgpsu.edu |

Development of Novel Assay Systems Utilizing this compound

The unique pharmacological properties of this compound, particularly its high selectivity for the KOR, make it an ideal compound for developing and validating novel assay systems aimed at understanding opioid receptor function and identifying new therapeutic candidates. wikipedia.orgacs.org

This compound can be used as a reference agonist in high-throughput screening (HTS) campaigns to identify novel KOR ligands (both agonists and antagonists). acs.org By comparing the binding affinity and functional activity of new compounds against this compound's established profile, researchers can characterize their selectivity and potency. For instance, in functional assays measuring G protein activation (e.g., [35S]GTPγS binding assay) and β-arrestin2 recruitment (e.g., PathHunter β-arrestin2 assay), this compound can serve as a benchmark to assess the biased agonism of newly synthesized compounds. chemrxiv.orgmdpi.comacs.org

Moreover, this compound's distinct electroencephalogram (EEG) "fingerprint" in rats, which is stereoselective and antagonized by selective KOR antagonists like nor-BNI, suggests its utility in developing in vivo assay systems for identifying KOR-specific brain activity. psu.edu This EEG profile, characterized by moderate increases in slow-wave sleep latency and modest increases in total EEG power without signs of ataxia or head-weaving at specific doses, provides a unique physiological signature for KOR activation. psu.edu Such assay systems can be crucial for preclinical evaluation of new KOR-targeted compounds, allowing for the assessment of central nervous system engagement and potential side effect profiles early in the drug discovery process.

Compound Names and PubChem CIDs:

High-Throughput Screening Platforms for Related Ligands Based on this compound's Activity

This compound's discovery marked a significant advancement in kappa-opioid receptor pharmacology, being reported in 1990 as a highly potent and selective κ-selective analgesic. Its potency was noted to be 25 times greater than morphine and 17 times greater than U-62066 (Spiradoline) nih.gov. This exceptional pharmacological profile positions this compound as a critical benchmark and reference compound in the development and validation of high-throughput screening (HTS) platforms for identifying novel KOR ligands.

HTS campaigns are instrumental in drug discovery, enabling the rapid assessment of large chemical libraries for compounds that interact with specific biological targets. The activity profile of this compound—its high affinity and selectivity for KOR and its ability to elicit robust KOR-mediated responses—provides a foundational basis for designing and optimizing such screens. Researchers can use this compound as a positive control or a reference compound to validate assay performance, determine appropriate assay windows, and compare the efficacy and potency of newly identified hits. For instance, high-throughput screening efforts have led to the discovery of new KOR selective agonists, such as Triazole 1.1, which exhibit distinct signaling properties. The established activity of compounds like this compound allows for a comparative analysis of novel chemotypes, helping to characterize their functional selectivity and potential for improved therapeutic profiles.

Advanced Biosensors for G-Protein Coupled Receptor Activity Modulated by this compound

G-protein coupled receptors (GPCRs), including the kappa-opioid receptor, are central to cellular communication and represent the largest family of signaling receptors in the human body. GPCRs primarily signal through heterotrimeric G proteins, which dissociate into Gα-GTP and Gβγ subunits upon receptor activation, propagating intracellular signals. Advanced biosensors, such as G-protein optical (ONE-GO) biosensors, are indispensable tools for real-time measurement of GPCR activity and G-protein coupling kinetics in living cells.

This compound, as a highly selective KOR agonist, is a valuable probe for modulating KOR activity in these biosensor systems. By applying this compound to cells expressing KOR and appropriate G-protein biosensors (e.g., those designed for Gi/o-coupled GPCRs, as KOR is a Gi-coupled receptor), researchers can precisely induce KOR activation and quantify the resulting G-protein signaling. This allows for detailed studies of KOR-specific G-protein activation dynamics, including the kinetics of Gα-GTP formation and the subsequent dissociation of Gβγ subunits.

Furthermore, these biosensors are crucial for investigating the concept of "biased agonism" or "functional selectivity," where ligands can preferentially activate certain downstream signaling pathways (e.g., G-protein activation) over others (e.g., β-arrestin recruitment). While this compound is generally considered a full agonist, its precise G-protein bias profile can be elucidated using these advanced biosensors. For example, studies with other KOR agonists have shown that G-protein-biased agonists are preferred for developing therapeutics with minimal adverse effects. This compound's well-defined KOR agonism makes it an ideal compound to explore the nuances of KOR signaling bias, contributing to a deeper understanding of receptor pharmacology and the potential for developing functionally selective KOR-targeted drugs.

Genetic Approaches and this compound Interactions in Animal Models

Genetic manipulation in animal models provides powerful insights into the specific roles of genes and their products in physiological and pathological processes. When combined with pharmacological probes like this compound, these approaches allow for the precise dissection of KOR-mediated effects.

Effects of this compound in Genetically Modified Kappa-Opioid Receptor Models (e.g., Knockout, Knock-in Animals)

Genetically modified animal models, such as KOR knockout or knock-in mice, are instrumental in confirming the receptor-specific actions of KOR ligands and elucidating the endogenous functions of the KOR system. In KOR knockout animals, the absence of the receptor allows researchers to determine if observed pharmacological effects are indeed mediated solely through KOR activation. For instance, studies with the KOR agonist U-50,488 have demonstrated that its disease-modifying effects were absent in KOR-knockout mice, providing strong evidence that the effects were KOR-mediated.

Given this compound's high selectivity for the KOR nih.gov, it is an ideal compound for use in such models. Administering this compound to KOR knockout animals would be expected to abolish its characteristic KOR-mediated effects, thereby unequivocally confirming the role of the KOR in the observed phenotype. Conversely, in knock-in models where KOR expression or function is altered (e.g., specific cell types or with modified signaling properties), this compound can be used to probe the consequences of these genetic modifications on KOR-dependent physiological responses. This includes investigations into pain modulation, neuroprotection, and the regulation of mood and reward pathways, where KORs are known to play a role. For example, a study in a rat model of surgical pain showed that this compound significantly blocked thermal hyperalgesia and static/dynamic allodynia, highlighting its potent antihyperalgesic and antiallodynic actions. Using genetically modified animals, researchers could further confirm that these effects are exclusively mediated by the KOR.

Pharmacogenomic Studies in Animal Lines with Differential this compound Responses

Pharmacogenomics explores how an individual's genetic makeup influences their response to drugs. In the context of KOR ligands, including this compound, it is recognized that responses can vary significantly between different animal strains and even between sexes within the same species. These differential responses provide a fertile ground for pharmacogenomic investigations aimed at identifying genetic variations that underlie variability in drug efficacy or side effects.

Studies have reported that the presence of gender differences in pain or analgesic sensitivity is dependent on the animal model strain chosen. For example, the KOR agonist U-50,488 has shown more robust analgesic effects in male rats and mice compared to females in certain assays, although this is not universally true across all strains. This compound, as a well-characterized KOR agonist, can be systematically applied in pharmacogenomic studies across diverse animal lines. By administering this compound and observing differential responses (e.g., in pain models, locomotor activity, or neurochemical changes), researchers can perform genetic mapping studies to pinpoint specific genes or single nucleotide polymorphisms (SNPs) that correlate with varied sensitivities to this compound. Such studies contribute to understanding the genetic determinants of KOR signaling and could inform the development of personalized therapeutic strategies for KOR-targeted interventions.

Future Directions and Unexplored Research Avenues for Enadoline

Identification of Novel Molecular Targets Beyond Primary Receptor Interactions for Enadoline

While this compound is recognized as a highly selective KOR agonist, emerging research directions suggest the importance of identifying additional molecular targets or indirect mechanisms of action that contribute to its observed effects. Preclinical studies have indicated that this compound's neuroprotective properties may involve presynaptic inhibition of glutamate (B1630785) release, thereby attenuating excitotoxic signals implicated in neuronal injury within the mammalian CNS psu.edunih.gov. This interaction with glutamatergic systems represents a significant molecular target beyond direct KOR binding, offering a pathway for further investigation into its neurobiological impact.

Future research could employ high-throughput screening methodologies and advanced proteomic or metabolomic approaches to systematically identify other proteins, enzymes, or signaling pathways that are modulated by this compound, either directly or indirectly. Understanding these broader interactions could reveal novel mechanisms contributing to its therapeutic potential, such as its effects on locomotor behaviors in Parkinsonism models nih.govfrontiersin.org, or its ability to suppress seizure strength and counteract hippocampal cell loss in kindling models, which is hypothesized to be due to interference with glutamatergic systems nih.gov. Such investigations could lead to the discovery of polypharmacological effects that are beneficial in specific pathophysiological states.

Exploration of this compound's Potential in New Pre-clinical Disease Models and Pathophysiological States

Despite its withdrawal from analgesic development, this compound's neuroprotective capabilities present a compelling area for further preclinical exploration. It has shown promise in models of ischemic stroke and severe head injury, particularly in comatose patients where central psychotomimetic side effects may be immaterial wikipedia.orgtandfonline.compsu.edu. Beyond these established areas, this compound's effects warrant investigation in a broader spectrum of neurological and inflammatory conditions.

Specific preclinical disease models where this compound could be explored include:

Epilepsy: this compound has demonstrated the ability to suppress seizure strength and counteract hippocampal cell loss in pentylenetetrazol (PTZ) kindling models, suggesting a potential role in epilepsy research, possibly through glutamatergic modulation nih.gov.

Parkinson's Disease: this compound, along with U69,593, has been reported to increase healthy locomotor behaviors in rat models of parkinsonism, and co-administration with levodopa (B1675098) reduced the necessary doses of levodopa to achieve therapeutic effects nih.govfrontiersin.org. This indicates a potential for this compound as a research tool in understanding motor control and dyskinesias.

Neuroinflammation and Demyelination: Given that kappa opioid receptor agonists, in general, are being investigated for their potential in conditions like multiple sclerosis (MS) due to their ability to reduce inflammation and promote remyelination nih.govfrontiersin.org, this compound's specific impact in these models could be assessed.

Other KOR-mediated pathologies: The broader therapeutic potential of KOR agonists extends to pruritus, Alzheimer's disease, inflammatory diseases, gastrointestinal disorders, and cancer nih.govfrontiersin.org. While this compound itself hasn't been specifically highlighted for all these, its high selectivity for KOR warrants exploration in relevant preclinical models to determine if its unique KOR agonism translates to beneficial effects in these contexts.

Integration of this compound Research with Systems Neuroscience and Network Pharmacology Approaches

To comprehensively understand this compound's effects, particularly in the CNS, integrating systems neuroscience and network pharmacology approaches is critical. Systems neuroscience provides tools to study how this compound impacts neural circuits and brain networks, moving beyond single-target interactions to understand its global effects on brain function. Early research utilizing computer-assisted spectral analysis (CASA) of electroencephalographic (EEG) activity has already shown that this compound produces distinct kappa opioid alterations in awake rat EEG, characterized by specific frequency shifts psu.edurrpharmacology.ru.

Future research could leverage advanced neuroimaging techniques (e.g., fMRI, PET) in preclinical models to map the brain regions and networks activated or modulated by this compound. This would provide a more detailed understanding of its effects on brain activity beyond general sedation, particularly in the context of its neuroprotective potential or its influence on locomotor behaviors.

Development of Advanced Delivery Systems for this compound as a Research Tool (Focus on targeted research delivery, not clinical administration)

The development of advanced delivery systems for this compound, specifically as a research tool, is crucial for overcoming the limitations imposed by its systemic administration and central side effects. These systems would enable precise spatial and temporal control over this compound's delivery, allowing researchers to study its effects in specific cell types, tissues, or brain regions without confounding systemic effects. This focus is strictly on enhancing research capabilities, not clinical administration.

Potential advanced delivery systems for research applications include:

Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles could enable targeted delivery to specific cell populations or brain regions. Nanoparticles can be engineered with surface modifications to enhance uptake by particular cell types or to cross biological barriers, allowing for localized study of KOR activation primescholars.commdpi.com.

Viral Vectors: While more complex, viral vectors could be engineered to deliver genes that modulate KOR expression or downstream signaling pathways in specific neurons, allowing for a more precise investigation of this compound's effects in genetically defined circuits.

Localized Infusion Techniques: Refined localized infusion techniques, such as microdialysis or stereotaxic injections combined with chronic indwelling cannulas, could allow for sustained, site-specific delivery of this compound in awake, behaving animals, enabling detailed behavioral and physiological studies without systemic exposure.

Stimuli-Responsive Systems: Development of stimuli-responsive polymers or hydrogels that release this compound in response to specific triggers (e.g., pH changes, enzymatic activity, light) could allow for precise control over drug release in experimental setups, facilitating studies on the temporal dynamics of KOR activation primescholars.com.

These advanced delivery systems would enable researchers to dissect the specific contributions of KOR activation in different brain areas or peripheral tissues to this compound's diverse effects, providing invaluable insights into its mechanisms of action.

Addressing Methodological Challenges and Refining Research Paradigms for this compound Studies

The historical challenges associated with this compound's clinical development, primarily its central side effects, highlight the need for refined research paradigms and methodologies tandfonline.come-safe-anaesthesia.org. A significant methodological challenge in studying KOR agonists like this compound is distinguishing desired therapeutic effects from undesirable central effects such as dysphoria and psychotomimesis frontiersin.orgmdpi.com.

Key areas for methodological refinement include: